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Compound of Interest

Compound Name: LEP(116-130)(mouse)

Cat. No.: B612461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three key leptin and leptin-pathway

agonists: Metreleptin, Setmelanotide, and Beloranib. The information presented is intended to

support research, scientific evaluation, and drug development efforts in the field of metabolic

diseases.

Overview and Mechanism of Action
Leptin is a crucial adipokine that regulates energy homeostasis. Its therapeutic potential is

being explored through direct agonism and by targeting downstream pathways. This

comparison focuses on a direct leptin analog and two other agents that modulate pathways

influenced by leptin signaling.

Metreleptin: A recombinant analog of human leptin, Metreleptin acts as a direct replacement

therapy in conditions of leptin deficiency. It binds to and activates the leptin receptor (ObR), a

member of the Class I cytokine receptor family, initiating signaling through the JAK/STAT

pathway.[1][2][3] This activation in the hypothalamus helps to regulate appetite and energy

expenditure, and peripherally, it can improve insulin sensitivity and lipid metabolism.[2][4]

Setmelanotide: This synthetic peptide is a selective agonist of the melanocortin-4 receptor

(MC4R).[5][6] The MC4R is a key component of the leptin-melanocortin pathway in the

hypothalamus.[5][7] By activating MC4R, Setmelanotide mimics the downstream effects of
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leptin signaling on appetite and energy expenditure, making it a targeted therapy for genetic

obesity disorders caused by defects in this pathway.[5]

Beloranib: A novel investigational drug, Beloranib functions as an inhibitor of methionine

aminopeptidase 2 (MetAP2).[8][9] While not a direct leptin agonist, its mechanism involves

modulating cellular processes that control metabolism, leading to reduced food intake and

increased fat utilization.[9][10] However, its clinical development was halted due to significant

safety concerns.[11]

Comparative Efficacy: Clinical Trial Data
The following tables summarize the quantitative efficacy data from key clinical trials of

Metreleptin, Setmelanotide, and Beloranib.

Table 1: Metreleptin Efficacy in Lipodystrophy
Parameter

Patient
Population

Baseline
(Mean)

Change After 1
Year (Mean)

Reference

HbA1c (%)
Generalized

Lipodystrophy
8.5 -2.2 [12]

Partial

Lipodystrophy
7.9 -0.88 [13][14]

Triglycerides

(mg/dL)

Generalized

Lipodystrophy
599 -32.1% [12]

Partial

Lipodystrophy
443 -119.8 [13]

Table 2: Setmelanotide Efficacy in Genetic Obesity
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Parameter
Patient
Population

Duration
Key Efficacy
Outcome

Reference

Weight Loss (%)
POMC or LEPR

Deficiency
52 weeks

80% of POMC

and 46% of

LEPR patients

achieved ≥10%

weight loss

[6]

BMI Change (

kg/m ²)

Bardet-Biedl

Syndrome
52 weeks

32.3% of patients

aged ≥12 years

achieved ≥10%

reduction in

bodyweight

[15]

Weight

Reduction (%)

Real-world

evidence (BBS,

LEPR, POMC)

1 year

20% reduction

from highest pre-

treatment weight

[16]

Table 3: Beloranib Efficacy in Obesity
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Parameter
Patient
Population

Duration Dose
Mean
Weight
Loss (kg)

Reference

Weight Loss

(kg)
Obese Adults 12 weeks 0.6 mg -5.5 [17][18]

1.2 mg -6.9 [17][18]

2.4 mg -10.9 [17][18]

Weight Loss

(kg)

Hypothalamic

Injury-

Associated

Obesity

4 weeks 1.8 mg

-3.2

(difference

from placebo)

[19]

Weight

Change (%)

Prader-Willi

Syndrome
26 weeks 1.8 mg

-8.2%

(difference

from placebo)

[11]

2.4 mg

-9.5%

(difference

from placebo)

[11]

Safety and Tolerability
Metreleptin: Common adverse events include hypoglycemia (especially when used with

insulin), nausea, and urinary tract infections.[13] The development of anti-metreleptin

antibodies with neutralizing activity has been reported.[20]

Setmelanotide: The most frequently reported adverse events are skin hyperpigmentation,

injection site reactions, nausea, and headache.[15] Depression and suicidal ideation have also

been noted as potential risks.[6]

Beloranib: The clinical development of Beloranib was terminated due to an imbalance of

venous thromboembolic events, including fatal pulmonary embolism and deep vein thrombosis.

[11] Other reported side effects included sleep disturbance and gastrointestinal adverse events.

[17][18]
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Experimental Protocols
Metreleptin in Partial Lipodystrophy (Study FHA101 -
NCT00677313)

Study Design: Open-label, expanded-access, long-term clinical effectiveness and safety

study.[13][14]

Participants: 23 patients with partial lipodystrophy with diabetes and/or hypertriglyceridemia.

[13][14]

Intervention: Metreleptin administered subcutaneously. The starting dose was 0.02 mg/kg

twice daily for the first week, increased to 0.04 mg/kg twice daily in the second week.[13][14]

Dose adjustments were made based on patient response, up to a maximum of 0.08 mg/kg

twice daily.[13][14]

Outcome Measures: Changes in glycated hemoglobin (HbA1c), fasting plasma glucose, and

triglycerides were evaluated over one year.[13][14]

Setmelanotide in Bardet-Biedl and Alström Syndromes
(NCT03746522)

Study Design: Multicentre, randomized, double-blind, placebo-controlled phase 3 trial with a

52-week open-label period.[15]

Participants: 38 patients with Bardet-Biedl syndrome or Alström syndrome.[15]

Intervention: Patients were randomized to receive either setmelanotide or placebo.[15]

Primary Endpoint: The proportion of patients aged 12 years or older who achieved at least a

10% reduction in bodyweight from baseline after 52 weeks of setmelanotide treatment.[15]

Beloranib in Obese Adults (Phase II Trial)
Study Design: A 12-week, phase II, double-blind, randomized, placebo-controlled study.[17]

[18]

Participants: 147 obese participants (primarily white women).[17][18]
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Intervention: Subcutaneous administration of beloranib suspension at doses of 0.6 mg, 1.2

mg, or 2.4 mg, or placebo.[17][18]

Primary Outcome: Change in body weight at 12 weeks.[17][18]

Signaling Pathways
The following diagrams illustrate the signaling pathways of the three leptin agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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